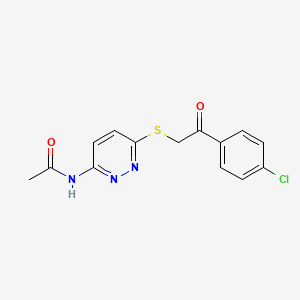

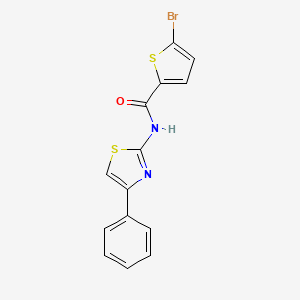

![molecular formula C16H9ClN2O B2978001 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 189006-35-7](/img/structure/B2978001.png)

1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, a compound’s description includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, gas, color, etc.) and any notable physical characteristics .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound undergoes .Scientific Research Applications

Spectroscopic and Structural Analyses

One study focused on the DFT and TD-DFT/PCM calculations to determine the molecular structure, spectroscopic characterization, and analyses of NLO and NBO for specific dyes, including analogs of 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile. The research highlighted the compounds' potential in biological applications and corrosion inhibition, supported by detailed spectroscopic analyses and theoretical computations (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photoisomerization Mechanisms

Another investigation delved into the quantum-chemical aspects of the trans-cis photoisomerization mechanism of a related compound. This study provided insights into the isomerization process, advancing understanding in the field of photochemistry and its potential applications in developing photoresponsive materials (Jansone et al., 2012).

Synthesis Improvements

Research on improving the synthesis of selective serotonin reuptake inhibitors highlighted the application of related compounds in pharmaceutical synthesis. This study presented an enhanced method for producing a key intermediate in SSRI production, demonstrating the compound's relevance in medicinal chemistry (Anthes et al., 2008).

Polymerization and Material Properties

The electrochemical copolymerization of indole and related compounds has been explored, revealing the resulting polymers' excellent thermal stability, electrochemical behavior, and conductivity. This research underscores the compound's contribution to developing advanced materials with potential electronic applications (Xu et al., 2005).

Antioxidant Activity

A study on the synthesis of trichloro and dichloro isatins, which share a core structure with this compound, assessed their antioxidant activity. This research highlighted the importance of the isatin core in these compounds for potential therapeutic applications due to their antioxidant properties (Karami Hezarcheshmeh & Azizian, 2021).

Mechanism of Action

Target of Action

The primary target of 1-[(3-chlorophenyl)carbonyl]-1H-indole-3-carbonitrile is the mitochondrial membrane . The compound acts as a protonophore, a molecule that can shuttle protons across biological membranes . This property allows it to interact with the mitochondrial membrane, which plays a crucial role in energy production within cells .

Mode of Action

This compound interacts with its target by increasing the permeability of the mitochondrial membrane to protons . This action disrupts the proton gradient that is established during the normal activity of electron carriers in the electron transport chain . As a result, it reduces the ability of ATP synthase, an enzyme that synthesizes adenosine triphosphate (ATP), to function optimally .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway, a metabolic pathway that uses energy released by the oxidation of nutrients to produce ATP . By disrupting the proton gradient, this compound uncouples oxidative phosphorylation, which can lead to a decrease in ATP production .

Result of Action

The action of this compound at the cellular level results in the disruption of normal cellular energy production . This can lead to cell death, as cells are unable to produce the ATP needed for various cellular processes .

Safety and Hazards

properties

IUPAC Name |

1-(3-chlorobenzoyl)indole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O/c17-13-5-3-4-11(8-13)16(20)19-10-12(9-18)14-6-1-2-7-15(14)19/h1-8,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLHCEYEEXMYJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2C(=O)C3=CC(=CC=C3)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

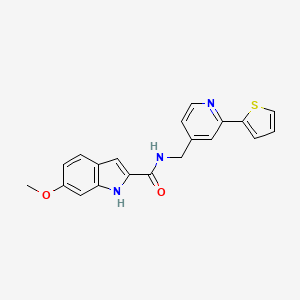

![2-[1-Cyano-2-(2-pyridinyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2977918.png)

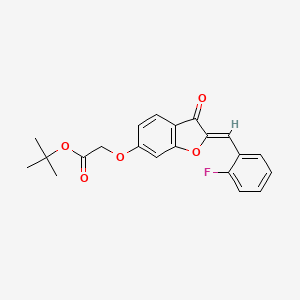

![[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2977919.png)

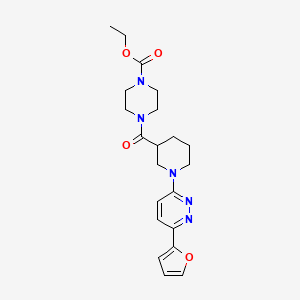

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2977921.png)

![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2977923.png)

![2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977924.png)

![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2977925.png)

![N-(4-bromophenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2977934.png)

![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2977935.png)

![1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride](/img/structure/B2977939.png)